The Definitive Technical Guide to O-(2,4,5-Trifluorobenzyl)hydroxylamine: CAS Registry Status, Synthesis, and Applications in Drug Discovery
The Definitive Technical Guide to O-(2,4,5-Trifluorobenzyl)hydroxylamine: CAS Registry Status, Synthesis, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven tactic for modulating lipophilicity, metabolic stability, and target binding affinity. O-(2,4,5-Trifluorobenzyl)hydroxylamine (Molecular Formula: C7H6F3NO; MW: 177.12 g/mol ) has emerged as a highly specialized building block for synthesizing oxime ether-based active pharmaceutical ingredients (APIs) and proteolysis targeting chimera (PROTAC) linkers.
As a Senior Application Scientist, I have designed this whitepaper to address the current ambiguity surrounding its Chemical Abstracts Service (CAS) registry status, elucidate the mechanistic rationale for its use, and provide self-validating, field-proven experimental protocols for its synthesis and application.
The CAS Registry Paradox: Identification & Commercial Status
A common hurdle for researchers sourcing novel fluorinated building blocks is the lag between a compound's commercial availability and its formal indexing in public chemical databases.
Currently, O-(2,4,5-Trifluorobenzyl)hydroxylamine does not have a universally assigned, public CAS Registry Number [1]. In major chemical catalogs, it is frequently designated as "CAS: N/A" or tracked exclusively via proprietary vendor catalog codes (e.g., BD01927523 for the free base, and BD01929470 for the hydrochloride salt)[2]. This is a common phenomenon for highly specific positional isomers in the early stages of drug discovery.
To provide clarity, the table below contrasts our target compound with its closely related, officially registered isomers and derivatives:
Table 1: Comparative Analysis of Fluorinated Benzylhydroxylamines
| Compound Name | CAS Registry Number | Molecular Formula | Molecular Weight | Commercial Status |
| O-(2,4,5-Trifluorobenzyl)hydroxylamine | Unassigned / N/A | C7H6F3NO | 177.12 g/mol | Available (e.g., BD01927523) |
| O-(3,4,5-Trifluorobenzyl)hydroxylamine | 1472625-48-1 | C7H6F3NO | 177.12 g/mol | Available[3] |
| N-(3,4,5-Trifluorobenzyl)hydroxylamine | 1548552-34-6 | C7H6F3NO | 177.12 g/mol | Available[4] |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl | 57981-02-9 | C7H5ClF5NO | 249.57 g/mol | Available[2] |
| O-(2-Fluorobenzyl)hydroxylamine HCl | 215599-91-0 | C7H9ClFNO | 177.60 g/mol | Available[5] |
Mechanistic Rationale: The Fluorine Advantage
Why select the 2,4,5-trifluoro substitution pattern over an unfluorinated or mono-fluorinated benzyl group? The causality lies in the precise manipulation of the molecule's electronic and steric environment:
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Metabolic Shielding: The fluorine atoms at the 2- and 4-positions act as bioisosteric blocks against cytochrome P450-mediated aromatic oxidation. The C-F bond is significantly stronger than the C-H bond, preventing rapid hepatic clearance.
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pKa Modulation: The strong electron-withdrawing nature of the trifluorophenyl ring inductively lowers the pKa of the adjacent hydroxylamine oxygen. This makes the resulting oxime ether linkage highly resistant to acidic hydrolysis in the stomach or within cellular lysosomes.
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Lipophilic Vectoring: The 5-position fluorine provides a directional lipophilic vector that can enhance penetration across the blood-brain barrier (BBB) or improve binding within hydrophobic protein pockets.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems . This means each workflow includes built-in In-Process Controls (IPCs) that dictate whether the reaction can proceed to the next step, eliminating guesswork.
Protocol A: De Novo Synthesis via Mitsunobu-Gabriel Sequence
This protocol details the synthesis of O-(2,4,5-Trifluorobenzyl)hydroxylamine from the corresponding alcohol.
Step 1: Mitsunobu Coupling
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Procedure: Dissolve 1.0 eq of 2,4,5-trifluorobenzyl alcohol, 1.1 eq of N-hydroxyphthalimide, and 1.2 eq of triphenylphosphine (PPh3) in anhydrous THF at 0°C. Dropwise add 1.2 eq of diisopropyl azodicarboxylate (DIAD). Stir for 4 hours at room temperature.
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Causality: DIAD is specifically chosen over DEAD due to its superior safety profile and liquid state at room temperature, ensuring precise volumetric dosing. Anhydrous THF is critical to prevent the competitive hydrolysis of the reactive betaine intermediate.
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Self-Validation (IPC 1): Perform TLC (Hexane/EtOAc 3:1). The reaction must not proceed to workup until the UV-active spot of the starting alcohol is completely consumed.
Step 2: Hydrazinolysis & Cleavage
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Procedure: Concentrate the reaction mixture, redissolve in ethanol, and add 1.5 eq of hydrazine hydrate (NH2NH2·H2O). Reflux for 2 hours.
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Causality: Hydrazine selectively attacks the imide carbonyls, forming a stable phthalhydrazide byproduct and liberating the free hydroxylamine. Ethanol is selected as the solvent because it solubilizes the intermediate but forces the phthalhydrazide byproduct to precipitate out of solution, driving the reaction forward via Le Chatelier's principle.
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Self-Validation (IPC 2): Monitor via LC-MS. The mass of the phthalimide adduct must be entirely replaced by the mass of the free base (m/z 178.1 [M+H]+). Only then should the mixture be filtered.
Step 3: Hydrochloride Salt Formation
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Procedure: Filter the white precipitate. Treat the filtrate with 4M HCl in dioxane at 0°C. Filter the resulting crystals.
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Causality: The free base of O-benzylhydroxylamines is prone to auto-oxidation. Conversion to the HCl salt guarantees long-term shelf stability and standardizes the compound's hygroscopicity for precise molar weighing in downstream assays.
Fig 1. Mitsunobu-Gabriel synthesis pathway for O-(2,4,5-Trifluorobenzyl)hydroxylamine.
Protocol B: Chemoselective Oxime Ligation
This protocol utilizes the synthesized hydroxylamine to form a stable oxime ether linkage with a target API or linker containing a ketone moiety.
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Procedure: Dissolve 1.0 eq of the target ketone and 1.2 eq of O-(2,4,5-Trifluorobenzyl)hydroxylamine HCl in a 100 mM sodium acetate buffer (pH 4.5). Add 10 mol% of aniline. Stir at 25°C for 1 hour.
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Causality: Aniline acts as a nucleophilic catalyst. It rapidly attacks the ketone to form a highly reactive Schiff base intermediate. This intermediate undergoes transimination with the hydroxylamine orders of magnitude faster than direct ketone condensation. The pH 4.5 buffer is meticulously chosen to balance the protonation of the carbonyl oxygen (increasing electrophilicity) while keeping the hydroxylamine sufficiently unprotonated to act as a nucleophile.
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Self-Validation (IPC): The reaction is complete when the UV absorbance shift corresponding to the ketone disappears, replaced by the distinct chromophore of the oxime ether.
Fig 2. Chemoselective oxime ligation workflow utilizing aniline catalysis at pH 4.5.
Conclusion
While O-(2,4,5-Trifluorobenzyl)hydroxylamine currently lacks a formal CAS Registry Number in public indices, its utility in advanced drug design is undeniable. By understanding the causality behind its electronic properties and employing self-validating synthetic protocols, researchers can reliably integrate this building block into next-generation therapeutics. The strategic use of the Mitsunobu-Gabriel sequence ensures high-purity access to the compound, while aniline-catalyzed ligation guarantees efficient bioconjugation.
References
Sources
- 1. 79538-03-7|2,3,5,6-Tetrafluoro-4-methylbenzyl Alcohol|BLD Pharm [bldpharm.com]
- 2. 57981-02-9|O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride for GC derivatization|BLD Pharm [bldpharm.com]
- 3. Keyword Search [ambeed.com]
- 4. Keyword Search [ambeed.com]
- 5. 215599-91-0|O-(2-Fluorobenzyl)hydroxylamine hydrochloride|BLD Pharm [bldpharm.com]
